molecular formula C12H8N4OS B15096933 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B15096933
M. Wt: 256.29 g/mol
InChI Key: CIRORLXCWWDBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry research, serving as a versatile synthetic intermediate and a potential pharmacophore. This compound features a benzothiazole moiety linked to a pyrazine carboxamide, a structural motif known to confer valuable biological properties. While direct data for this specific compound is limited, research on its direct carboxylic acid precursor, 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxylic acid (CAS 100283-52-1) , and its close structural analogues reveals promising research applications. Notably, N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL2) has been employed as a key ligand in the synthesis of ruthenium(II) complexes, which have demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines, including A549 (lung), PC-3 (prostate), and Caco-2 (colon) . In these studies, the resulting complexes exhibited superior cytotoxicity and selectivity compared to the chemotherapeutic agent cisplatin, suggesting the core carboxamide structure is a valuable scaffold for developing novel anticancer agents . The mechanism of action for such metal complexes is often associated with interactions with biomolecules; experimental studies on similar Ru(II) complexes indicate they can interact with calf thymus DNA (CT-DNA) , potentially through minor groove binding, and exhibit strong static quenching with bovine serum albumin (BSA) . Furthermore, heterocyclic compounds containing benzothiazole and carboxamide subunits are frequently investigated for their anti-bacterial and anti-inflammatory potential . This makes 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide a compound of high interest for researchers exploring new anti-infective and anti-inflammatory agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H8N4OS

Molecular Weight

256.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H8N4OS/c13-11(17)9-10(15-6-5-14-9)12-16-7-3-1-2-4-8(7)18-12/h1-6H,(H2,13,17)

InChI Key

CIRORLXCWWDBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.

Chemical Reactions Analysis

Coordination Chemistry with Ruthenium(II)

HL1 forms stable Ru(II) complexes with distinct co-ligands, influencing their reactivity and biological activity:

2.2. Key Structural Data

ComplexRu–N (Å)Ru–Cl (Å)GeometryRef.
Ru1 2.098–2.1312.404Octahedral3
Ru3 2.113–2.1182.407Distorted octahedral2

3.1. DNA Binding

Ru(II) complexes of HL1 interact with DNA via groove binding and partial intercalation:

  • Binding constants (Kₐ) :

    ComplexKₐ (×10⁶ M⁻¹)Binding Mode
    Ru1 9.22Minor groove
    Ru3 6.85Partial intercalation
  • Enhanced binding for NH-containing complexes due to hydrogen bonding with DNA bases2.

3.2. Protein Interactions

Ru1 and Ru3 bind bovine serum albumin (BSA) via hydrophobic interactions and hydrogen bonding, with binding constants comparable to cisplatin2.

5.1. Anticancer Activity

HL1 -Ru complexes exhibit cytotoxicity against cancer cell lines:

ComplexIC₅₀ (μM, A549)Selectivity Index (vs. KMST-6)
Ru1 12.43.2
Ru3 18.72.1

5.2. Caspase-3 Activation

Derivatives of HL1 (e.g., 8j , 8k ) activate procaspase-3, inducing apoptosis in cancer cells4:

CompoundCaspase-3 Activation (%)
8j 99 ± 10
8k 114 ± 10

Mechanistic Insights

  • DNA Interaction : Minor groove binding is supported by molecular docking, showing van der Waals interactions and hydrogen bonding2.

  • Catalysis : TH reactions proceed via a Ru-hydride intermediate, with electron-withdrawing groups on ligands enhancing activity5.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with proteins, affecting their function and leading to cellular apoptosis .

Comparison with Similar Compounds

Computational and Mechanistic Insights

  • Antiviral Activity : Pyrazine conjugates (e.g., 12i) exhibit strong binding affinity to SARS-CoV-2 main protease (Mᵖʳᵒ), with ΔG values < −8 kcal/mol, validated by molecular docking .
  • DFT Studies : The electronic properties of benzothiazole derivatives correlate with bioactivity; electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability .

Key Research Findings

Antiviral Potency : Pyrazine-benzothiazole conjugates (e.g., 12i) demonstrated EC₅₀ values of 2.8–4.1 μM against SARS-CoV-2, outperforming Favipiravir (EC₅₀ = 6.3 μM) .

Anticancer Activity: Benzo-imidazo-thiazole derivatives (IT01–IT27) showed apoptosis induction in cancer cells via ROS-mediated pathways, with low toxicity to normal cells .

Structural Modifications : Introducing triazole or oxadiazinane rings improves solubility and target selectivity, as seen in derivatives with IC₅₀ < 1 μM in kinase inhibition assays .

Biological Activity

3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide. The compound has demonstrated promising antiproliferative effects against various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro evaluations have shown that certain pyrazine derivatives exhibit IC50 values in the micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound demonstrated an IC50 of 0.98 µM against A549 cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial functions, leading to programmed cell death. This was evidenced by assays showing phosphatidylserine exposure and cytochrome c release from mitochondria .

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against mycobacterial strains.

Research Findings

  • Mycobacterial Inhibition : A series of substituted pyrazine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The most effective derivatives showed minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
  • Mechanism Insights : Molecular docking studies suggest that these compounds interact with enoyl-ACP-reductase, an essential enzyme in bacterial fatty acid synthesis, indicating a potential mechanism for their antibacterial effects .

Molecular Interactions

Understanding the molecular interactions of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is crucial for elucidating its biological activity.

Binding Studies

  • DNA Interactions : The compound's ability to form adducts with DNA has been investigated using spectroscopic techniques. These interactions are believed to contribute to its cytotoxic effects against cancer cells .
  • Complex Formation : Studies on ruthenium(II) complexes derived from this compound have shown enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin, highlighting the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Biological ActivityTest SystemResultReference
AnticancerA549 Cell LineIC50 = 0.98 µM
AnticancerMCF-7 Cell LineIC50 = 1.05 µM
AntibacterialM. tuberculosisMIC = 12.5 µg/mL
AntibacterialS. aureusMIC = 7.81 µM
DNA BindingSpectroscopic StudiesStrong binding affinity

Q & A

Q. What are the standard synthetic routes for 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step protocols. A common approach starts with benzo[d]thiazol-2-amine derivatives, which undergo hydrazination using hydrazine hydrate under acidic conditions to form 2-hydrazinylbenzo[d]thiazole intermediates . Subsequent coupling with pyrazine-2-carboxylic acid derivatives (e.g., via carbodiimide-mediated amidation) yields the target compound. Reaction progress is monitored using TLC, and intermediates are purified via column chromatography. Final characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies proton environments (e.g., aromatic protons from benzothiazole and pyrazine moieties), while 13C^{13}C-NMR confirms carbonyl and heterocyclic carbons .
  • Mass Spectrometry (MS): HRMS provides exact mass verification (e.g., molecular ion peaks matching the theoretical mass).
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly useful for distinguishing tautomeric forms .

Q. What are the key functional groups in 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, and how do they influence reactivity?

The compound contains:

  • A benzothiazole ring , which enhances π-π stacking interactions with biological targets.
  • A pyrazine-carboxamide group , offering hydrogen-bonding sites (amide N-H and carbonyl oxygen). These groups facilitate nucleophilic substitution at the pyrazine ring and electrophilic aromatic substitution on the benzothiazole moiety. Reactivity can be probed via kinetic studies using UV-Vis spectroscopy or HPLC monitoring .

Advanced Research Questions

Q. How can computational methods optimize the design of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide derivatives for enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties, while molecular docking identifies binding affinities with targets like kinases or receptors. Institutions like ICReDD integrate reaction path searches and machine learning to prioritize derivatives with favorable steric and electronic profiles . For example, modifying the pyrazine ring’s substituents (e.g., introducing electron-withdrawing groups) can be simulated to assess impact on binding energy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-response curves to establish IC50_{50} values across multiple models.
  • QSAR modeling to correlate structural features (e.g., Hammett constants of substituents) with activity trends.
  • Meta-analysis of published data, controlling for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) .

Q. What strategies are effective for studying the reaction mechanisms of 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide in catalytic systems?

Mechanistic studies employ:

  • Isotopic labeling (e.g., 15N^{15}N-pyrazine) to track bond cleavage/formation via NMR.
  • Transient absorption spectroscopy to detect short-lived intermediates in photochemical reactions.
  • Kinetic isotope effects (KIE) to distinguish between concerted and stepwise pathways .

Q. How do structural modifications of the benzothiazole moiety affect the compound’s physicochemical properties?

Introducing electron-donating groups (e.g., methoxy) increases solubility by enhancing polarity, while bulky substituents (e.g., trifluoromethyl) improve metabolic stability. Solubility can be quantified via shake-flask methods, and logP values determined using HPLC-based measurements .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in synthesizing 3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide?

Critical steps include:

  • Stoichiometric control during coupling reactions (e.g., 1.2 equivalents of EDC/HOBt for amide bond formation).
  • Inert atmosphere (N2_2/Ar) to prevent oxidation of sensitive intermediates.
  • Validation via control experiments (e.g., omitting catalysts to confirm necessity) .

Q. How can researchers leverage high-throughput screening (HTS) to evaluate the compound’s bioactivity?

HTS workflows use:

  • Microplate readers for fluorescence-based assays (e.g., kinase inhibition).
  • Automated liquid handling to test concentration gradients (0.1–100 µM).
  • Data normalization against positive/negative controls (e.g., staurosporine for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.